![molecular formula C9H16O6S B15162726 [2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid CAS No. 143446-72-4](/img/structure/B15162726.png)
[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid is a chemical compound that features a unique structure combining an oxathiolane ring with acetate and propanoic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid typically involves the formation of the oxathiolane ring followed by the introduction of the acetate and propanoic acid groups. One common method includes the reaction of a suitable diol with a thioacetic acid derivative under acidic conditions to form the oxathiolane ring. Subsequent esterification and acylation steps introduce the acetate and propanoic acid groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The acetate group can be reduced to an alcohol under suitable conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of [2-(Carboxymethyl)-1,3-oxathiolan-5-yl] acetate.
Reduction: Formation of [2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, [2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid can be used as a building block for the synthesis of more complex molecules
Biology: This compound may be used in the study of enzyme-catalyzed reactions involving oxathiolane rings. It can serve as a model substrate to investigate the mechanisms of such reactions.
Medicine: Potential applications in pharmaceuticals include the development of new drugs that leverage the unique properties of the oxathiolane ring. The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.
Industry: In materials science, this compound can be used in the development of new polymers and materials with specific properties. Its functional groups allow for easy modification and incorporation into larger molecular structures.
Mechanism of Action
The mechanism of action of [2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes that recognize the oxathiolane ring, leading to catalytic transformations. The acetate and propanoic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
[2-(Hydroxymethyl)-1,3-dioxolan-5-yl] acetate: Similar structure but with a dioxolane ring instead of an oxathiolane ring.
[2-(Hydroxymethyl)-1,3-thiazolan-5-yl] acetate: Contains a thiazolane ring, which may exhibit different reactivity and properties.
Uniqueness: The presence of the oxathiolane ring in [2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it distinct from similar compounds with different ring structures, offering unique advantages in various applications.
Properties
CAS No. |
143446-72-4 |
|---|---|
Molecular Formula |
C9H16O6S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid |
InChI |
InChI=1S/C6H10O4S.C3H6O2/c1-4(8)9-5-3-11-6(2-7)10-5;1-2-3(4)5/h5-7H,2-3H2,1H3;2H2,1H3,(H,4,5) |
InChI Key |
DGQQOABCEPGSSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CC(=O)OC1CSC(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


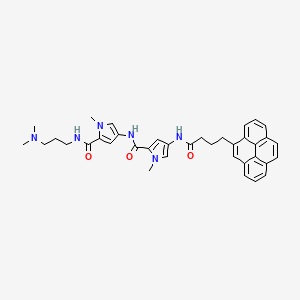

![1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15162655.png)
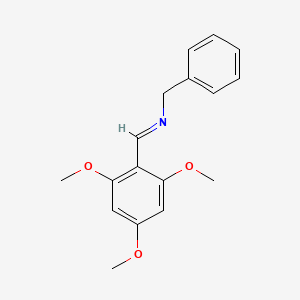

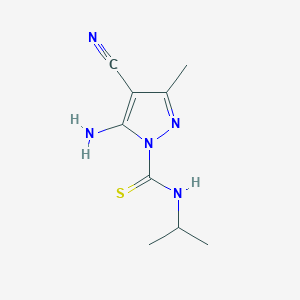
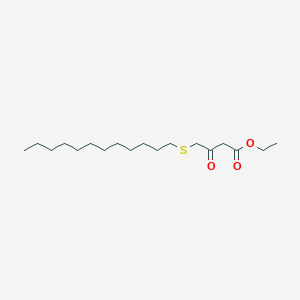
![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)

![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)
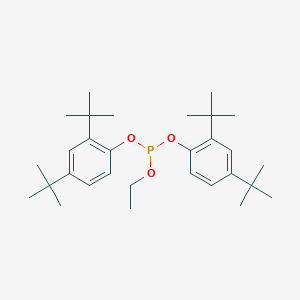
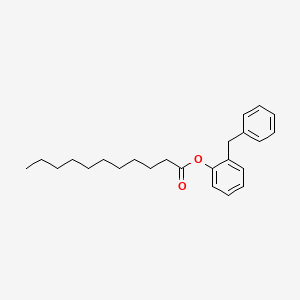

![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)
